molecular formula C8H15ClN2 B2586913 2-(piperidin-4-yl)propanenitrile hydrochloride CAS No. 2470435-73-3

2-(piperidin-4-yl)propanenitrile hydrochloride

Cat. No.: B2586913
CAS No.: 2470435-73-3
M. Wt: 174.67
InChI Key: UWKHGKFRFKPNLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(piperidin-4-yl)propanenitrile hydrochloride is a chemical compound with the molecular formula C8H14N2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-4-yl)propanenitrile hydrochloride typically involves the reaction of piperidine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified through crystallization or other separation techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-4-yl)propanenitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-(piperidin-4-yl)propanenitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(piperidin-4-yl)propanenitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride: This compound has a similar structure but with a methyl group attached to the nitrile carbon.

    4-(piperidin-4-yl)benzoic acid hydrochloride: Another piperidine derivative with different functional groups.

Uniqueness

2-(piperidin-4-yl)propanenitrile hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in research and industrial applications.

Properties

IUPAC Name

2-piperidin-4-ylpropanenitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.ClH/c1-7(6-9)8-2-4-10-5-3-8;/h7-8,10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKHGKFRFKPNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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